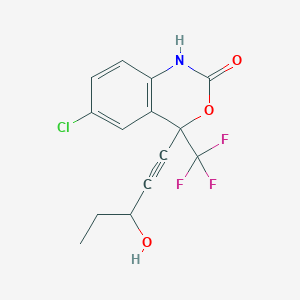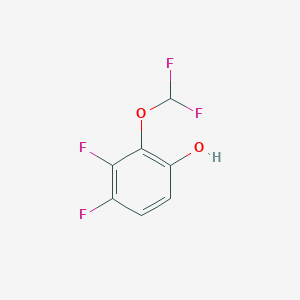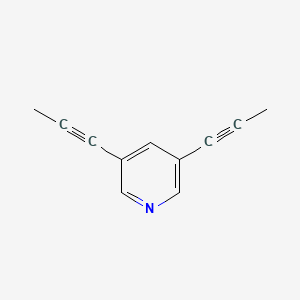![molecular formula C25H32N2O4 B13433405 O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid) is a derivative of repaglinide, a well-known antidiabetic drug used to manage blood sugar levels in patients with type 2 diabetes mellitus. This compound is part of the meglitinide class of medications, which function by stimulating insulin release from the pancreatic β-cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Desethylrepaglinide involves multiple steps, starting from the parent compound, repaglinide. The primary synthetic route includes the following steps:
Esterification: The initial step involves the esterification of 3-hydroxyphenylacetic acid.
Formylation: This is followed by formylation to introduce the formyl group.
Oxidation: The formylated compound undergoes oxidation to form the corresponding aldehyde.
Etherification: The aldehyde is then subjected to etherification.
Selective Hydrolysis: Finally, selective hydrolysis yields O-Desethylrepaglinide.
Industrial Production Methods
Industrial production of O-Desethylrepaglinide typically involves optimizing the reaction conditions such as temperature, solvent, and substrate ratios to maximize yield and purity. The process is designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
O-Desethylrepaglinide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring and the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
O-Desethylrepaglinide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the degradation products of repaglinide.
Biology: In biological research, it helps in understanding the metabolic pathways and the pharmacokinetics of repaglinide.
Medicine: It is studied for its potential therapeutic effects and safety profile in managing type 2 diabetes.
Mecanismo De Acción
The mechanism of action of O-Desethylrepaglinide involves the stimulation of insulin release from the pancreatic β-cells. This is achieved by binding to the ATP-sensitive potassium channels on the β-cell membrane, leading to depolarization and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules .
Comparación Con Compuestos Similares
Similar Compounds
Repaglinide: The parent compound, which has a similar mechanism of action but different pharmacokinetic properties.
Nateglinide: Another meglitinide with a faster onset and shorter duration of action compared to repaglinide.
Mitiglinide: Similar to nateglinide, it has a rapid onset and is used for postprandial glucose control.
Uniqueness
O-Desethylrepaglinide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other meglitinides. These differences can influence its efficacy, safety, and suitability for different patient populations .
Propiedades
Fórmula molecular |
C25H32N2O4 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-hydroxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C25H32N2O4/c1-17(2)14-21(19-8-4-5-9-22(19)27-12-6-3-7-13-27)26-24(29)16-18-10-11-20(25(30)31)23(28)15-18/h4-5,8-11,15,17,21,28H,3,6-7,12-14,16H2,1-2H3,(H,26,29)(H,30,31)/t21-/m0/s1 |
Clave InChI |
FTKOIWGNBGHHGC-NRFANRHFSA-N |
SMILES isomérico |
CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC(=C(C=C3)C(=O)O)O |
SMILES canónico |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC(=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


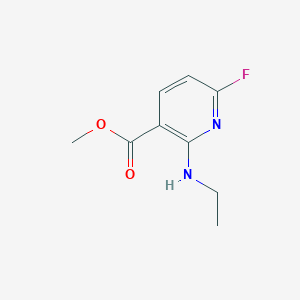
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)

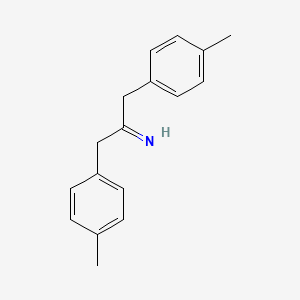
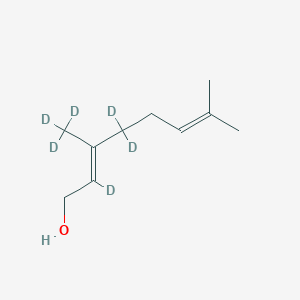
![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
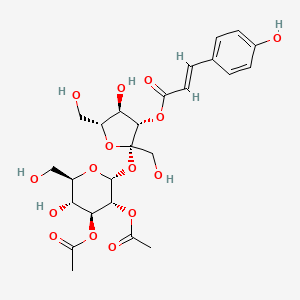
![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
